5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of action
Pyrido[2,3-d]pyrimidines have been found to target various proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of action
The interaction of pyrido[2,3-d]pyrimidines with these targets can lead to inhibition of these proteins, disrupting their normal function and leading to various downstream effects .
Biochemical pathways
The affected pathways depend on the specific targets of the compound. For example, inhibition of tyrosine kinase can disrupt signal transduction pathways, leading to effects on cell growth and differentiation .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets and inhibits a protein involved in cell growth, this could potentially lead to antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with methoxymethylenemalonic ester under reflux conditions in the presence of a base such as sodium methoxide in butanol . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrido[2,3-d]pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid can yield sulfoxides or sulfones, while nucleophilic substitution with alkyl halides can introduce alkyl groups at specific positions on the ring .
Scientific Research Applications
5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as antiproliferative agents, making them candidates for cancer research.
Biology: The compound has been studied for its antimicrobial, anti-inflammatory, and analgesic properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and have been studied for their biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives also exhibit significant biological activities and have been explored as potential therapeutic agents.
Uniqueness
5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group and the trimethyl substitution can enhance its interactions with molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-6-5-12-9-7(8(6)17-4)10(15)14(3)11(16)13(9)2/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFPUCJOKRYEPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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